molecular formula C28H35N3O4 B023265 Marcfortine A CAS No. 75731-43-0

Marcfortine A

Cat. No. B023265
CAS RN: 75731-43-0
M. Wt: 477.6 g/mol
InChI Key: KYKUTNUWXQVSSU-OVZJSWOSSA-N
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Description

Synthesis Analysis

The synthesis of marcfortine A and its analogs, such as marcfortine B and marcfortine C, has been a subject of significant interest due to their complex structures and potent biological activities. The total synthesis of marcfortine B was achieved through key steps including carboxylative TMM-cycloaddition for constructing the central spirocyclic cyclopentane core, and an intramolecular Michael-addition coupled with radical cyclization to form the strained bicyclo[2.2.2]diazaoctane ring system (B. Trost, N. Cramer, H. Bernsmann, 2007). Similarly, a biomimetic approach was used for the total synthesis of marcfortine C, utilizing an intramolecular Diels-Alder reaction, showcasing the diversity of synthetic routes applicable to marcfortines (Thomas J Greshock, Alan W Grubbs, Robert M Williams, 2007).

Molecular Structure Analysis

Marcfortine A and its derivatives possess unique and complex molecular frameworks that include features such as spirocyclic cores and bicyclic ring systems. These structural motifs contribute to their biological efficacy and present challenges and opportunities in their synthesis. The conversion of marcfortine A to paraherquamide A, differing mainly in ring G, showcases the structural diversity within this class and the synthetic flexibility in accessing various derivatives (B. Lee, F. ClothierMichael, 1997).

Chemical Reactions and Properties

Marcfortine A undergoes various chemical reactions, including hydroxylation at multiple carbon atoms by soil-derived microorganisms, which demonstrates its reactivity and the possibility of structural modifications through biotransformation (B. Lee, G. Kornis, J. Cialdella, M. Clothier, V. P. Marshall, David G. Martin, Patty L. McNally, S. Mizsak, H. A. Whaley, V. Wiley, 1997). The study on the biosynthesis of marcfortine A revealed its derivation from methionine, tryptophan, lysine, and two isoprene units, elucidating its natural synthesis pathway and the origins of its complex structure (M. Kuo, V. Wiley, J. Cialdella, D. Yurek, H. A. Whaley, V. P. Marshall, 1996).

Physical Properties Analysis

The physical properties of marcfortine A and its derivatives, such as solubility, melting point, and optical activity, are closely tied to their complex molecular structures. The synthesis and modification studies provide insights into these properties by exploring different structural analogs and their corresponding physical behaviors.

Chemical Properties Analysis

The chemical properties of marcfortine A, including reactivity, stability, and interactions with biological targets, are pivotal to its anthelmintic activity. The exploration of substituted marcfortine A derivatives highlighted the significance of specific structural features in its biological activity, demonstrating the intricate relationship between marcfortine A's chemical properties and its efficacy as an anthelmintic agent (B H Lee, M F Clothier, 1998).

Scientific Research Applications

  • Anthelmintic Activity :

    • Marcfortine A possesses a unique C26 dimethyl dioxepinoindole ring, which is critical for its anthelmintic activity, effective against parasites (Lee & Clothier, 1997)(Lee & Clothier, 1997).
    • It's part of a novel class of anthelmintics, derived from fungi like Penicillium roqueforti, and is particularly potent against parasites (Mioso, Marante, & Bravo de Laguna, 2015)(Mioso, Marante, & Bravo de Laguna, 2015).
  • Antiparasitic Agent :

    • As a metabolite of Aspergillus carneus, Marcfortine A is recognized for its exceptional antiparasitic properties (Capon et al., 2003)(Capon et al., 2003).
  • Cancer Research :

    • Proline-based diketopiperazine scaffolds, like marcfortines, have shown promising activities as potent cytotoxic compounds, with a known specificity for certain cancer cell lines (Deppermann & Maison, 2009)(Deppermann & Maison, 2009).
  • Chemical Synthesis and Modification :

    • Marcfortine B and C, related compounds, have shown potent anthelmintic activity, and their synthesis offers rapid access to spirocyclic oxindole alkaloids (Trost et al., 2013)(Trost et al., 2013).
    • 2-Desoxoparaherquamide A (PNU-141962), a modified marcfortine A, has an improved safety profile and is synthesized for preclinical studies (Lee, 2002)(Lee, 2002).
  • Biosynthesis :

    • The biosynthetic pathway of Marcfortine A has been established, accounting for every carbon atom of the drug and establishing the pipecolic acid moiety's biosynthesis (Kuo et al., 1996)(Kuo et al., 1996).
  • Microbiological Studies :

    • Microorganisms have been found to hydroxylate marcfortine A at eight individual carbon atoms, resulting in a variety of products (Lee et al., 1997)(Lee et al., 1997).
  • Safety and Efficacy :

    • Studies have indicated that related compounds like PNU-141962 have excellent nematocidal activity and a superior safety profile, making them viable candidates for development (Lee et al., 2002)(Lee et al., 2002).

properties

IUPAC Name

4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUTNUWXQVSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997132
Record name 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marcfortine A

CAS RN

75731-43-0
Record name Marcfortine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
VH WILEY, JI CIALDELLA, DA YUREK… - The Journal of …, 1996 - jstage.jst.go.jp
… This report describes the results of a biosynthesis study of marcfortine A(MA).Wereport here that MAis derived from methionine, tryptophan, lysine andtwo isoprene units, the latter two …
Number of citations: 9 www.jstage.jst.go.jp
MS Kuo, DA Yurek, SA Mizsak, JI Cialdella… - Journal of the …, 1999 - ACS Publications
… In this paper, we demonstrate that the marcfortine A (MA) producing Penicillium strain incorporates l-lysine, which is metabolized to the pipecolate moiety by losing the α-amino group …
Number of citations: 21 pubs.acs.org
RJ Capon, C Skene, M Stewart, J Ford… - Organic & …, 2003 - pubs.rsc.org
… the known terrestrial fungal metabolite marcfortine A (1). While marcfortine A (1) belongs to a … Also co-isolated with marcfortine A (1) were five new depsipeptides, aspergillicins A–E (2–6…
Number of citations: 91 pubs.rsc.org
J Polonsky, MA Merrien, T Prangé, C Pascard… - Journal of the …, 1980 - pubs.rsc.org
… roquefortit has now led to the isolation, along with roquefortine, of three new alkaloids which have been designated marcfortine A, €3, and C. We herein report the structural elucidation of …
Number of citations: 94 pubs.rsc.org
BH Lee, MF Clothier, FE Dutton, SJ Nelson… - Current topics in …, 2002 - europepmc.org
… Marcfortine A (1), a metabolite of Penicillium roqueforti, is … Chemically the two compounds differ only in one ring; in marcfortine A, … Paraherquamide A (2) is superior to marcfortine A as a …
Number of citations: 71 europepmc.org
BH Lee, F Han - Tetrahedron letters, 1994 - Elsevier
… 18-Thiomarcfortine A (3) was prepared from marcfortine A by treatment with Lawesson's reagent. … allowed us to assign the absolute configuration of marcfortine A as 3R, 11S, 13S, 20S. …
Number of citations: 10 www.sciencedirect.com
BH Lee, MF Clothier - The Journal of Organic Chemistry, 1997 - ACS Publications
… The sole structural difference between paraherquamide A and marcfortine A occurs in ring G. We synthesized paraherquamide B from marcfortine A in six steps. Paraherquamide A was …
Number of citations: 26 pubs.acs.org
BH Lee, MF Clothier, DA Pickering - The Journal of Organic …, 1997 - ACS Publications
… Subsequently, we examined several marcfortine A derivatives as substrates for the Pt/O 2 reaction. When 6 was subjected to Pt/O 2 chemistry, three products (7, 12, and 13) were …
Number of citations: 10 pubs.acs.org
BH Lee, GI Kornis, JI Cialdella… - Journal of Natural …, 1997 - ACS Publications
… In 1991 at Upjohn, a new penicillium strain was discovered that produced marcfortine A (1), 11 originally isolated from Penicillium roqueforti. Marcfortine A is closely related to …
Number of citations: 12 pubs.acs.org
BH Lee, MF Clothier - Tetrahedron letters, 1996 - Elsevier
… 2 Marcfortine A, paraherquamide A and their analogs are potent antiparasitic agents) In our continuing search for new and more effective anthelmintics, we have chemically and biologically …
Number of citations: 9 www.sciencedirect.com

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